molecular formula C18H23NO2 B7514417 cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone

cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone

Cat. No. B7514417
M. Wt: 285.4 g/mol
InChI Key: NWFUFNWAACTVTI-UHFFFAOYSA-N
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Description

Cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone, also known as JNJ-31020028, is a novel, potent, and selective antagonist of the orexin 1 receptor. Orexin 1 receptor antagonists have been studied for their potential therapeutic applications in various sleep disorders, addiction, and obesity.

Mechanism of Action

Orexin is a neuropeptide that is produced in the lateral hypothalamus and plays a critical role in the regulation of wakefulness, arousal, and appetite. The orexin system consists of two receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R). cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone is a selective antagonist of the OX1R. By blocking the OX1R, this compound reduces the wake-promoting effects of orexin, leading to increased sleep time and consolidation. In addition, by blocking the OX1R, this compound reduces the reinforcing effects of drugs of abuse and food, leading to reduced drug-seeking behavior and food intake.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity and selectivity for the OX1R. In vitro studies have shown that this compound blocks the binding of orexin A to the OX1R with an IC50 value of 6.6 nM. In vivo studies have shown that this compound increases sleep time and consolidation in rats and mice. In addition, this compound reduces the reinforcing effects of cocaine and food in rats. This compound has also been shown to reduce food intake and body weight gain in a rat model of diet-induced obesity.

Advantages and Limitations for Lab Experiments

Cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has several advantages for lab experiments. It is a highly selective antagonist of the OX1R, which allows for the specific targeting of the orexin system. It has been extensively studied in animal models and has shown promising results for its potential therapeutic applications in various sleep disorders, addiction, and obesity. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, its pharmacokinetic properties, such as its half-life and bioavailability, may vary between species, which could affect its efficacy in different animal models.

Future Directions

Cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has several potential future directions for research. One direction is to further investigate its potential therapeutic applications in various sleep disorders, addiction, and obesity. Phase 3 clinical trials are needed to establish its safety and efficacy in humans. Another direction is to investigate its potential applications in other neurological and psychiatric disorders, such as anxiety and depression. In addition, further studies are needed to elucidate its pharmacokinetic properties and to develop more potent and selective OX1R antagonists.

Synthesis Methods

The synthesis of cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone was first reported by Johnson & Johnson Pharmaceutical Research and Development in 2008. The synthesis involves the reaction of 4-methoxyphenyl acetic acid with cyclopentylmagnesium bromide, followed by the reaction of the resulting cyclopentyl-4-methoxyphenylmethanol with 3,6-dihydro-2H-pyridine-4-one. The final product is obtained by the reaction of the intermediate with trifluoroacetic acid.

Scientific Research Applications

Cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various sleep disorders, addiction, and obesity. Orexin 1 receptor antagonists have been shown to decrease wakefulness and increase sleep time in animal models. This compound has been shown to improve sleep consolidation and reduce the number of awakenings in a phase 2 clinical trial in patients with insomnia disorder. In addition, orexin 1 receptor antagonists have been studied for their potential to reduce drug-seeking behavior in animal models of addiction. This compound has been shown to reduce cocaine-seeking behavior in rats. Furthermore, orexin 1 receptor antagonists have been studied for their potential to reduce food intake and promote weight loss in animal models of obesity. This compound has been shown to reduce food intake and body weight gain in a rat model of diet-induced obesity.

properties

IUPAC Name

cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-21-17-8-6-14(7-9-17)15-10-12-19(13-11-15)18(20)16-4-2-3-5-16/h6-10,16H,2-5,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFUFNWAACTVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CCN(CC2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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